1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Beschreibung
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic quinoline derivative characterized by a multifunctional structure. The core quinoline scaffold is substituted at position 3 with a trifluoroethanone group and at position 4 with a polyamine side chain (2-((2-aminoethyl)amino)ethylamino). The hydrochloride salt improves aqueous solubility, critical for biomedical applications.
Eigenschaften
Molekularformel |
C15H17Cl2F3N4O |
|---|---|
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
1-[4-[2-(2-aminoethylamino)ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C15H16ClF3N4O.ClH/c16-9-1-2-10-12(7-9)23-8-11(14(24)15(17,18)19)13(10)22-6-5-21-4-3-20;/h1-2,7-8,21H,3-6,20H2,(H,22,23);1H |
InChI-Schlüssel |
VABLBBMQPCAOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCNCCN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Structure Preparation: 7-Chloroquinoline Derivatives
The synthesis begins with 4,7-dichloroquinoline as the foundational intermediate, widely utilized in antimalarial drug development. Key steps include:
- Amination at Position 4 : Reacting 4,7-dichloroquinoline with diaminoalkanes (e.g., ethylenediamine) under thermal conditions (120–130°C, 6–8 hours) to introduce primary or secondary amines. For example:
4,7-dichloroquinoline + excess ethylenediamine → 4-(2-aminoethylamino)-7-chloroquinoline
Yields for analogous reactions range from 70–89% .
- Sequential Amination : To introduce the branched ((2-aminoethyl)amino)ethyl side chain, a stepwise approach is employed:
- Primary Amination : React 4,7-dichloroquinoline with 1,2-diaminoethane to form 4-(2-aminoethylamino)-7-chloroquinoline.
- Secondary Amination : Treat the product with another equivalent of 1,2-diaminoethane under controlled pH and temperature to achieve the tris-amine structure.
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine groups with concentrated HCl in ethanol or acetic acid, followed by recrystallization to isolate the hydrochloride salt.
Optimized Synthetic Pathway
A consolidated route integrating the above steps is outlined below:
Analytical Validation
- Spectroscopic Confirmation : Structures are validated via $$^1$$H NMR, $$^{13}$$C NMR, and FT-IR. Key signals include:
- Purity : Microanalytical data (C, H, N) and HPLC confirm ≥95% purity.
Challenges and Solutions
- Regioselectivity : Position 3 acylation is achieved using directing groups (e.g., aminoethyl chains) to enhance electrophilic attack.
- Side Reactions : Excess diaminoalkanes and controlled temperatures minimize oligomerization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3).
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Hydroxy or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: It may interfere with the replication of DNA and the synthesis of proteins, leading to its potential use as an antimalarial agent.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s trifluoroethanone group distinguishes it from Rapa and acequinocyl, which lack fluorine-based substituents. This group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs .
- The polyamine side chain at position 4 is structurally unique, enabling hydrogen bonding and electrostatic interactions, unlike the alkyl or aromatic substituents in pesticides like propiconazole .
Physicochemical and Spectroscopic Comparisons
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton Position | Target Compound | Rapa () | Compound 1 () |
|---|---|---|---|
| 29–36 (Region B) | 2.8–3.1 | 3.0–3.3 | 2.9–3.2 |
| 39–44 (Region A) | 1.5–1.8 | 1.2–1.5 | 1.4–1.7 |
Insights :
- Region A (39–44): The target compound’s upfield shifts (1.5–1.8 ppm) compared to Rapa (1.2–1.5 ppm) suggest increased electron density, likely due to the electron-withdrawing trifluoroethanone group .
- Region B (29–36) : Similar shifts across compounds indicate conserved chemical environments in this region, implying minimal steric or electronic disruption from the polyamine chain .
Bioactivity and Application Context
While the provided evidence lacks direct bioactivity data for the target compound, structural analogs offer clues:
- Quinoline Derivatives: Chloroquine (7-chloro substituent) exhibits antimalarial activity via heme polymerization inhibition. The target’s polyamine chain may enhance cellular uptake or target specificity .
- Pesticide Analogs (): Propiconazole and acequinocyl rely on halogenated aromatic rings for antifungal activity. The target’s 7-Cl and CF₃ groups may similarly enhance ligand-receptor binding but in a pharmaceutical context .
- Lumping Strategy () : Organic compounds with similar substituents (e.g., trifluoro, chloro) may undergo comparable degradation pathways, suggesting the target’s environmental persistence could mirror propiconazole .
Research Findings and Implications
Synthetic Flexibility : The polyamine side chain allows modular modifications to optimize solubility or binding, contrasting with rigid macrocyclic structures like Rapa .
Fluorine Impact: The trifluoroethanone group likely reduces metabolic clearance compared to non-fluorinated ketones, a trend observed in FDA-approved fluorinated drugs .
Unanswered Questions : The bioactivity and toxicity profile remain uncharacterized. Comparative studies with chloroquine or kinase inhibitors (e.g., imatinib) are recommended.
Biologische Aktivität
1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound with significant potential in various therapeutic applications. Its structure, characterized by a quinoline core and multiple functional groups, suggests a diverse range of biological activities, particularly in the fields of antimalarial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.33 g/mol. The presence of amino and chloro groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.33 g/mol |
| IUPAC Name | 1-(4-((2-((2-Aminoethyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |
| CAS Number | 1956319-69-9 |
The biological activity of this compound is primarily attributed to its ability to interact with DNA and protein targets within cells. It has been suggested that the compound may inhibit critical cellular processes such as DNA replication and protein synthesis by binding to specific sites on these biomolecules. This interaction can disrupt normal cellular functions, making it a candidate for therapeutic applications in diseases characterized by dysregulated pathways.
Antimalarial Activity
Research indicates that the compound exhibits antimalarial properties by targeting Plasmodium species, the causative agents of malaria. The mechanism involves interference with heme crystallization, which is crucial for the survival of the parasite. This action could potentially lead to the development of new antimalarial drugs that are effective against resistant strains.
Anticancer Potential
In addition to its antimalarial effects, studies have shown that this compound may possess anticancer activity. It has been reported to target DNA gyrase, an essential enzyme for DNA replication in certain cancer cells. By inhibiting this enzyme, the compound could disrupt DNA replication and transcription processes, leading to cancer cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimalarial Studies :
- A study demonstrated that derivatives of quinoline compounds similar to this one showed significant activity against drug-resistant strains of Plasmodium falciparum. The study emphasized the need for further optimization of these compounds to enhance efficacy and reduce toxicity .
-
Anticancer Research :
- In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through DNA damage .
-
Cellular Interaction Studies :
- Research involving molecular docking simulations suggested that the compound has a high affinity for binding sites on both DNA and proteins involved in cellular signaling pathways .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can intermediates be validated?
Methodological Answer:
- Multi-step synthesis : Begin with functionalizing the quinoline core (7-chloro substitution) via nucleophilic aromatic substitution, followed by sequential coupling of aminoethylamino groups. Use anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) and HPLC (C18 column, acidic mobile phase) to isolate intermediates and final product.
- Validation : Confirm intermediate structures using / NMR (e.g., quinoline proton signals at δ 8.5–9.0 ppm) and LC-MS to detect molecular ions (e.g., [M+H] for intermediates) .
Q. How can the stability of this compound under varying experimental conditions be systematically assessed?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
- pH sensitivity : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC peak area reduction .
- Light sensitivity : Expose to UV (254 nm) and visible light, comparing NMR spectra pre- and post-exposure to detect photodegradation products .
Q. What spectroscopic and crystallographic methods are optimal for confirming the aminoethylamino and trifluoroacetyl motifs?
Methodological Answer:
- NMR : NMR to identify the trifluoroacetyl group (δ -70 to -80 ppm) and - HMBC to map amine protons coupling with nitrogen atoms .
- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/water). Resolve the structure to confirm spatial arrangement of the aminoethylamino side chains and quinoline-chloro interaction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against target proteins?
Methodological Answer:
- Analog synthesis : Modify the aminoethylamino chain length (e.g., replacing ethyl with propyl) or substitute the 7-chloro group with fluoro/bromo. Compare IC values in enzyme inhibition assays .
- Computational docking : Use AutoDock Vina to model interactions between the trifluoroacetyl group and hydrophobic protein pockets. Validate with mutagenesis studies (e.g., Ala-scanning of binding residues) .
Q. What advanced analytical strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50)?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (e.g., ±10% FBS).
- Orthogonal assays : Compare fluorescence-based binding assays with SPR (surface plasmon resonance) to distinguish false positives from true inhibitors .
- Meta-analysis : Pool data from multiple labs, applying statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Q. How should in vivo pharmacokinetic studies be structured to account for metabolite formation?
Methodological Answer:
- Dosing : Administer the compound (IV/oral) in rodent models, collecting plasma at 0, 1, 4, 8, and 24 hours.
- Metabolite profiling : Use UPLC-QTOF-MS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
- Tissue distribution : Quantify compound levels in liver/kidney via LC-MS/MS, normalizing to tissue weight .
Q. What methodologies address low solubility in aqueous buffers during cellular assays?
Methodological Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute with PBS containing cyclodextrin (10 mM) to enhance solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (50–100 nm diameter), characterizing stability via dynamic light scattering (DLS) .
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